2-chloro-N-(1-cyanopropan-2-yl)pyridine-3-carboxamide
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Overview
Description
2-Chloro-N-(1-cyanopropan-2-yl)pyridine-3-carboxamide is a chemical compound with the molecular formula C10H10ClN3O and a molecular weight of 223.66 g/mol. This compound is characterized by the presence of a pyridine ring substituted with a chloro group, a carboxamide group, and a cyanopropyl group. It is a solid at room temperature and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(1-cyanopropan-2-yl)pyridine-3-carboxamide typically involves the reaction of 2-chloropyridine-3-carboxylic acid with 1-cyanopropan-2-amine under suitable conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the process and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N-(1-cyanopropan-2-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, solvents such as DMF (dimethylformamide), and bases like potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed:
Substitution Reactions: Substituted pyridine derivatives.
Oxidation and Reduction Reactions: Various oxidized or reduced forms of the original compound.
Hydrolysis: 2-chloropyridine-3-carboxylic acid and 1-cyanopropan-2-amine.
Scientific Research Applications
2-Chloro-N-(1-cyanopropan-2-yl)pyridine-3-carboxamide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of 2-chloro-N-(1-cyanopropan-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
- 2-Chloro-N-(prop-2-en-1-yl)pyridine-3-carboxamide
- 6-Chloro-N-(3-chlorophenyl)pyridine-3-carboxamide
- 3-(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)prop-2-yn-1-ol
- N-(Pyridin-3-yl)pyridine-2-carboxamide
Comparison: Compared to these similar compounds, 2-chloro-N-(1-cyanopropan-2-yl)pyridine-3-carboxamide is unique due to the presence of the cyanopropyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where its unique reactivity and biological activity are advantageous.
Properties
IUPAC Name |
2-chloro-N-(1-cyanopropan-2-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c1-7(4-5-12)14-10(15)8-3-2-6-13-9(8)11/h2-3,6-7H,4H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJUHFKERKFATL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)NC(=O)C1=C(N=CC=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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